molecular formula C23H19NO5 B2898563 n-Fmoc-4-aminooxymethyl-benzoic acid CAS No. 906667-53-6

n-Fmoc-4-aminooxymethyl-benzoic acid

Cat. No.: B2898563
CAS No.: 906667-53-6
M. Wt: 389.407
InChI Key: QIWMTUVDEHLRMI-UHFFFAOYSA-N
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Description

Contextualizing n-Fmoc-4-aminooxymethyl-benzoic acid within Fmoc Chemistry

Fmoc chemistry is predicated on the use of the 9-fluorenylmethoxycarbonyl group as a temporary protecting group for primary and secondary amines. altabioscience.com The defining characteristic of the Fmoc group is its lability under mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), while remaining stable to acidic and other common reaction conditions. altabioscience.compeptide.com This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile protecting groups on amino acid side chains or the bond anchoring the peptide to a solid support. altabioscience.comnih.gov

Within this chemical framework, this compound and its close structural analog, Fmoc-4-aminomethyl-benzoic acid, represent a class of specialized, non-proteinogenic building blocks. cymitquimica.com These molecules are bifunctional linkers:

One terminus features an amine (in the form of an aminomethyl or aminooxymethyl group) protected by the Fmoc group.

The other terminus possesses a carboxylic acid group attached to a rigid phenyl ring.

This structure allows them to be incorporated into a peptide chain via standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid end can be coupled to a free amine on the growing peptide-resin, while the Fmoc-protected amine can be deprotected in a subsequent step to allow for further chain elongation. chemicalbook.com The inclusion of the rigid benzoic acid moiety introduces a well-defined spatial constraint, acting as a non-flexible spacer or scaffold within a larger molecule. cymitquimica.com This is particularly valuable in drug design and molecular recognition studies where precise positioning of functional groups is critical.

The specific compound, this compound, is distinguished by the oxygen atom in its side chain (-O-CH2-), which differentiates it from the more commonly documented analog, Fmoc-4-aminomethyl-benzoic acid (-CH2-). This subtle structural change can influence properties such as bond angles, flexibility, and hydrogen bonding potential. Due to the prevalence of its analog in literature, Fmoc-4-aminomethyl-benzoic acid is often used as a representative compound for this class of linkers.

Table 1: Physicochemical Properties of Fmoc-4-aminomethyl-benzoic acid Data presented for the closely related and more extensively documented structural analog.

Property Value
CAS Number 164470-64-8
Molecular Formula C₂₃H₁₉NO₄
Molecular Weight 373.40 g/mol
Appearance White to off-white powder/solid
Melting Point 224-228 °C

| Solubility | Soluble in DMSO and DMF; slightly soluble in water |

Sources: cymitquimica.comadvancedchemtech.comcymitquimica.comfishersci.cachemspider.com

Historical Development and Significance of Fmoc-Based Methodologies

The formation of the peptide bond has long been a fundamental challenge for organic chemists, requiring the careful protection of the Nα-amino group while the carboxyl group is activated for coupling. researchgate.net The field was revolutionized by R.B. Merrifield's development of solid-phase peptide synthesis (SPPS) in the 1960s, which streamlined the process by anchoring the growing peptide chain to an insoluble resin. researchgate.net The earliest and most established SPPS strategy utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection. However, the Boc methodology requires repetitive treatments with strong acids like trifluoroacetic acid (TFA) for deprotection and extremely harsh acids like liquid hydrogen fluoride (B91410) (HF) for final cleavage from the resin. altabioscience.compeptide.com

In 1970, Louis A. Carpino and Grace Y. Han introduced the Fmoc protecting group. altabioscience.com A major breakthrough occurred in the late 1970s when Eric Atherton and Robert C. Sheppard adapted Fmoc chemistry for SPPS. researchgate.net This new strategy offered significant advantages over the Boc method:

Mild Deprotection Conditions: The Fmoc group is removed with a weak base (e.g., piperidine), avoiding the harsh, repetitive acid treatments required in Boc chemistry. altabioscience.comnih.gov

Orthogonality: The base-labile Fmoc group is fully orthogonal to the acid-labile side-chain protecting groups and resin linkers, preventing their premature cleavage during synthesis. altabioscience.com

Compatibility: The milder conditions are compatible with sensitive or modified amino acids, such as those containing phosphorylation or glycosylation, which would be degraded by the harsh acids used in the Boc protocol. altabioscience.comnih.gov

Ease of Automation and Monitoring: Fmoc-SPPS was readily automated. The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step. nih.govresearchgate.net

These benefits led to the widespread adoption of Fmoc-based methodologies in both academic and industrial settings, and today, Fmoc-SPPS is the predominant method for chemical peptide synthesis. altabioscience.comresearchgate.net

Scope and Research Imperatives

The use of specialized building blocks like this compound is driven by the need to create molecules with functions beyond those achievable with the 20 proteinogenic amino acids. The research imperatives for employing such compounds are diverse and impactful, primarily centering on drug discovery and biomolecular engineering.

One of the most significant applications is in the construction of linkers for Antibody-Drug Conjugates (ADCs) . ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. nih.gov The linker connecting these two components is critical for the ADC's stability and efficacy. nih.gov Benzoic acid derivatives, such as the para-aminobenzoic acid (PAB) moiety found in the widely used Val-Cit-PAB linker, serve as stable, self-immolative spacers that release the unmodified drug inside the target cell. chemicalbook.comnih.gov Fmoc-protected benzoic acid building blocks are therefore essential for the synthesis of these sophisticated linker-payload systems. chemicalbook.com

Furthermore, these compounds are used to synthesize modified peptides with enhanced or novel biological activities. Incorporating a rigid spacer like 4-aminomethyl-benzoic acid (Amb) can alter the conformation of a peptide, potentially improving its binding affinity to a biological target or increasing its stability against enzymatic degradation. This approach is a key strategy in peptidomimetic design.

Table 2: Detailed Research Findings and Applications

Application Area Research Finding Significance
Peptidomimetics / Receptor Agonists Fmoc-4-aminomethyl-benzoic acid (Amb) was used via Fmoc-based SPPS to replace an amino acid in a pentapeptide designed as a GPR54 receptor agonist. The study demonstrated the utility of Amb as a building block to create peptide analogs with altered conformations to probe structure-activity relationships. The resulting derivative helped reveal that the original peptide bond's conformation was critical for bioactivity. nih.gov
Antibody-Drug Conjugates (ADCs) The para-aminobenzoic acid (PAB) scaffold is a core component of enzymatically cleavable linkers (e.g., Val-Cit-PAB) used in ADC research. The PAB group functions as a self-immolative spacer, ensuring that upon cleavage by lysosomal enzymes (like cathepsin B), the active cytotoxic drug is released in its native, unmodified form inside the cancer cell. Fmoc-protected precursors are vital for synthesizing these linkers. chemicalbook.comnih.govgoogle.com

| Pharmaceutical Intermediates | Fmoc-4-aminomethyl-benzoic acid is classified and used as a key intermediate in the synthesis of pharmaceutical compounds. | Its bifunctional nature makes it a versatile starting point for constructing more complex molecules, serving as a rigid scaffold to which other functionalities can be attached during drug development. chemicalbook.comfishersci.ca |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWMTUVDEHLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for N Fmoc 4 Aminooxymethyl Benzoic Acid and Analogues

Direct Synthesis of n-Fmoc-4-aminooxymethyl-benzoic acid

While specific, detailed protocols for the synthesis of this compound and its direct precursor are not extensively documented in readily available literature, the synthesis can be approached through established chemical principles for analogous compounds. The process logically divides into the synthesis of the precursor amino acid followed by the standard Fmoc protection of the amino group.

The synthesis of the 4-aminooxymethyl-benzoic acid precursor is the foundational step. A plausible synthetic route would involve the nucleophilic substitution of a suitable starting material, such as an ester of 4-(bromomethyl)benzoic acid, with a protected hydroxylamine (B1172632) equivalent, followed by deprotection and hydrolysis to yield the target amino acid. The final step would involve treatment with hydrochloric acid to form the stable hydrochloride salt.

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amino function of the precursor is a critical step. This is typically achieved by reacting the amino acid with an activated Fmoc reagent. The Fmoc group is valued for its stability under acidic conditions and its lability to basic conditions, making it orthogonal to other protecting groups like Boc. total-synthesis.com

Several reagents and conditions are commonly employed for this transformation:

Schotten-Baumann Conditions : This classic method involves using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system with a mild base, such as sodium bicarbonate, in a solvent mixture like dioxane/water or DMF. total-synthesis.com

Alternative Reagents : To avoid side reactions sometimes associated with Fmoc-Cl, more stable reagents like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are frequently used. total-synthesis.com The reaction with Fmoc-OSu is typically carried out in a mixture of a solvent like THF and a saturated aqueous sodium bicarbonate solution. total-synthesis.com

Aqueous Media : Efficient Fmoc protection can be achieved in aqueous media. One general procedure involves stirring the amino acid with Fmoc-Cl in a water:ethanol mixture at elevated temperatures (e.g., 60°C), followed by acidification to precipitate the product. rsc.org

Fmoc ReagentTypical ConditionsKey Advantages
Fmoc-Cl (9-fluorenylmethyl chloroformate)Biphasic system (e.g., dioxane/water) with NaHCO₃ or anhydrous conditions with pyridine/CH₂Cl₂. total-synthesis.comHigh reactivity.
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)THF/saturated aqueous NaHCO₃ solution, stirred at room temperature. total-synthesis.comIncreased stability and reduced formation of dipeptide impurities. nih.gov
Fmoc-Cl in Aqueous MediaWater:ethanol (3:1) mixture, stirred at 60°C. rsc.orgEnvironmentally friendly and efficient. rsc.org

Optimizing the synthesis involves maximizing the yield of the desired product while minimizing impurities. Key strategies include:

Control of Stoichiometry : Using a slight excess of the Fmoc reagent (e.g., 1.2 equivalents) can drive the reaction to completion. rsc.org However, a large excess of reagents like HATU in coupling reactions can lead to the formation of ester side products. nih.gov

Reaction Monitoring : Thin-layer chromatography (TLC) is essential for monitoring the consumption of the starting amine and the formation of the product, ensuring the reaction is stopped at the optimal time. rsc.org

Purification : After the reaction, the work-up procedure is critical for purity. This often involves an acid-base extraction. The aqueous layer can be acidified (e.g., with 1 M HCl) to precipitate the N-Fmoc protected amino acid, which can then be collected by filtration. total-synthesis.comrsc.org Recrystallization from a suitable solvent, such as hot ethanol, can further enhance purity. rsc.org

Minimizing Side Products : The choice of Fmoc reagent can impact purity. For instance, using Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities, an issue that is less prevalent with Fmoc-OSu. nih.gov

Synthesis of Related Fmoc-Aminobenzoic Acid Derivatives

The synthetic routes for structurally related analogues provide well-established templates for understanding the synthesis of Fmoc-protected aminobenzoic acids.

Fmoc-4-aminobenzoic acid is a widely used building block in peptide synthesis. chemimpex.comontosight.ai Its synthesis is straightforward and typically involves the direct N-acylation of 4-aminobenzoic acid. The primary synthetic route involves reacting 4-aminobenzoic acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl). chemicalbook.com This reaction is generally performed in the presence of a base to neutralize the HCl byproduct. total-synthesis.com

Synthesis of Fmoc-4-aminobenzoic acid
Starting Material 4-Aminobenzoic acid
Reagent 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Solvent/Base System Typically a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a biphasic system with a base like sodium bicarbonate. total-synthesis.com
General Procedure The Fmoc-Cl solution is added to a solution of 4-aminobenzoic acid in the chosen solvent system and stirred until the reaction is complete.

The synthesis of 4-(Fmoc-aminomethyl)benzoic acid follows a two-stage process: the synthesis of the 4-(aminomethyl)benzoic acid precursor, followed by its Fmoc protection.

Precursor Synthesis: 4-(Aminomethyl)benzoic acid

The synthesis of 4-(aminomethyl)benzoic acid often starts from 4-formylbenzoic acid or its methyl ester. chemicalbook.comgoogle.com A common pathway involves oximation followed by reduction:

Oximation : 4-Formylbenzoic acid or its alkyl ester is reacted with hydroxylamine to form the corresponding 4-carboxybenzaldehyde oxime. google.com

Reduction : The oxime is then subjected to catalytic reduction using hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) and a base like sodium hydroxide. google.com This step reduces the oxime functional group to the aminomethyl group, yielding 4-(aminomethyl)benzoic acid. chemicalbook.comgoogle.com An alternative process involves high-pressure hydrogenation using a Ruthenium catalyst (Ru-C) in the presence of ammonia. chemicalbook.com

Following the synthesis, the precursor can be isolated as a hydrochloride salt to improve stability and handling. This is achieved by treating the reaction mixture with hydrochloric acid and purifying the resulting solid, for instance, by crystallization from a methanol (B129727)/water mixture, to yield 4-aminomethylbenzoic acid hydrochloride with high purity. google.com

Fmoc Protection

Once the 4-(aminomethyl)benzoic acid precursor is obtained, the amino group is protected using standard Fmoc-protection protocols, similar to those described in section 2.1.2. Reagents like Fmoc-Cl or Fmoc-OSu are used under basic conditions to yield the final product, 4-(Fmoc-aminomethyl)benzoic acid. researchgate.net

Preparation Methods for Key Precursors (e.g., 4-aminomethylbenzoic acid via oxime formation and reduction)

A significant precursor for the synthesis of various benzoic acid derivatives is 4-aminomethylbenzoic acid. An effective and widely documented method for its preparation involves a two-step process commencing from 4-carboxybenzaldehyde or its alkyl esters, such as methyl 4-formylbenzoate (B8722198). This process includes the formation of an oxime, followed by a catalytic reduction of the oxime to the desired aminomethyl group. google.comgoogle.com

The initial step of this synthesis is the oximation of the aldehyde group. This is typically achieved by reacting methyl 4-formylbenzoate with a hydroxylamine salt, such as hydroxylamine hydrochloride, in a suitable solvent system. The reaction is often carried out in a mixture of methanol and water. To facilitate the reaction and neutralize the liberated acid, a base is added, and the pH is carefully adjusted. google.com This reaction transforms the formyl group into a hydroxyiminomethyl group, yielding methyl 4-(hydroxyiminomethyl)benzoate. This intermediate is then isolated, typically by filtration, after adjusting the pH to precipitate the product. google.com

The subsequent step is the catalytic reduction of the oxime intermediate to the corresponding amine. This reduction is commonly performed using hydrogen gas in the presence of a catalyst. The reaction is conducted in an aqueous solution, often with the addition of a base like sodium hydroxide. google.comgoogle.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. Upon completion of the reduction, the catalyst is removed by filtration. The desired product, 4-aminomethylbenzoic acid, can then be isolated from the filtrate. This is typically achieved by adjusting the pH of the solution to the isoelectric point of the amino acid, causing it to precipitate. google.com The crude product can then be further purified by recrystallization to obtain high-purity 4-aminomethylbenzoic acid. google.com

This synthetic route is advantageous as it can provide high yields and purity of the final product. The process is also adaptable, with variations in catalysts, solvents, and bases being reported to optimize the reaction outcome. google.comgoogle.com

Table 1: Summary of Reaction Conditions for the Synthesis of 4-aminomethylbenzoic acid

StepStarting MaterialReagentsSolventKey ConditionsProductYieldPurityReference
OximationMethyl 4-formylbenzoateHydroxylamine hydrochloride, 30% Sodium hydroxideMethanol, WaterpH adjusted to 7.5-8.0Methyl 4-(hydroxyiminomethyl)benzoate99.5%99.0% google.com
ReductionMethyl 4-(hydroxyiminomethyl)benzoateHydrogen gas, Catalyst, Sodium hydroxideAqueous solution-4-aminomethylbenzoic acid93.5%99.9% google.com

Orthogonal Protecting Group Chemistry in Fmoc Based Synthesis

Fmoc Group Cleavage Mechanisms and Kinetics

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Fmoc-based solid-phase peptide synthesis, proceeding through a base-mediated β-elimination (E1cB) mechanism. nih.govluxembourg-bio.comacs.org This reaction is typically carried out using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net

The cleavage mechanism occurs in two main steps:

Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the base (e.g., piperidine). nih.govluxembourg-bio.com The electron-withdrawing nature of the fluorene (B118485) system makes this proton relatively acidic. researchgate.net

β-Elimination: The resulting carbanion is unstable and rapidly undergoes elimination, leading to the cleavage of the C-O bond of the carbamate (B1207046) and the formation of a highly reactive electrophilic intermediate, dibenzofulvene (DBF), along with carbon dioxide and the deprotected amine. nih.govluxembourg-bio.comrsc.org

DBF Scavenging: The liberated DBF is a reactive species that can undergo side reactions, such as addition to the newly deprotected amine. To prevent this, the excess secondary amine in the deprotection solution acts as a scavenger, trapping the DBF to form a stable adduct. peptide.comnih.govacs.org

The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the specific amino acid residue. nih.govresearchgate.net While piperidine is the most common base, alternatives such as piperazine (B1678402) and 4-methylpiperidine (B120128) have also been investigated. nih.gov The deprotection is generally fast, often completing within minutes. embrapa.br However, factors like peptide aggregation can lead to slower and incomplete deprotection. embrapa.br

Below is a table summarizing the deprotection kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH with different deprotection reagents.

Deprotection ReagentAmino Acid3 min (%)7 min (%)10 min (%)
4-Methylpiperidine (4MP)Leucine80100100
Piperidine (PP)Leucine80100100
Piperazine (PZ)Leucine80100100
4-Methylpiperidine (4MP)Arginine(Pbf)6080100
Piperidine (PP)Arginine(Pbf)6080100
Piperazine (PZ)Arginine(Pbf)4070100

Data adapted from a study on deprotection kinetics. nih.gov The values represent the percentage of Fmoc group removal.

The data indicates that for a sterically unhindered amino acid like leucine, deprotection is rapid and efficient with all three tested bases. nih.gov For a bulkier residue like arginine protected with the Pbf group, the deprotection is slower, highlighting the influence of the amino acid side chain on the reaction kinetics. nih.gov

Compatibility with Diverse Protecting Group Strategies

A significant advantage of the Fmoc protecting group is its compatibility with a wide array of other protecting groups, which is essential for the synthesis of complex peptides and other organic molecules. nih.govnih.gov This compatibility is rooted in the distinct chemical conditions required for the removal of different protecting groups, a principle known as orthogonality. numberanalytics.comtotal-synthesis.com

The Fmoc group is labile to bases, typically piperidine, which allows for its selective removal in the presence of acid-labile and hydrogenolysis-labile protecting groups. nih.govmasterorganicchemistry.com This forms the basis of the most common orthogonal strategy in solid-phase peptide synthesis. peptide.comiris-biotech.de

The table below illustrates the compatibility of the Fmoc group with other common protecting groups by outlining their respective cleavage conditions.

Protecting GroupAbbreviationCleavage ConditionOrthogonal to Fmoc?
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Yes
BenzylBzlStrong Acid (e.g., HF), HydrogenolysisYes
BenzyloxycarbonylCbz or ZHydrogenolysis, Strong AcidYes
tert-ButyltBuStrong Acid (e.g., TFA)Yes
TritylTrtMild AcidYes
AllyloxycarbonylAllocPd(0) catalystYes
p-NitrobenzyloxycarbonylpNZReduction (e.g., SnCl₂)Yes

In a typical Fmoc-based peptide synthesis, the α-amino group is protected with Fmoc, while the side chains of reactive amino acids are protected with acid-labile groups such as Boc, tBu, or Trt. iris-biotech.de After the peptide chain is assembled, the final cleavage from the resin and removal of the side-chain protecting groups are accomplished simultaneously with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The Cbz group, which is typically removed by catalytic hydrogenolysis, offers another level of orthogonality. numberanalytics.commasterorganicchemistry.com This allows for the selective deprotection of a Cbz-protected functional group while both Fmoc and acid-labile groups remain intact. The Alloc group, removed by palladium catalysis, provides a further orthogonal set, enabling even more complex synthetic schemes. organic-chemistry.org The p-nitrobenzyloxycarbonyl (pNZ) group, which is cleaved under neutral conditions via reduction, is also orthogonal to the Fmoc group and can be particularly useful in preventing side reactions associated with piperidine treatment.

This ability to combine different classes of protecting groups with distinct removal chemistries makes the Fmoc strategy highly versatile and suitable for the synthesis of modified peptides, cyclic peptides, and other complex molecular architectures. nih.gov

Mitigation of Side Reactions in Fmoc Deprotection and Peptide Elongation

While Fmoc-based solid-phase peptide synthesis is a robust and widely used methodology, several side reactions can occur during the repetitive cycles of deprotection and coupling, potentially leading to impurities and reduced yields. iris-biotech.de Understanding and mitigating these side reactions is crucial for the successful synthesis of pure peptides.

Diketopiperazine (DKP) Formation: This is a common side reaction, particularly at the dipeptide stage. iris-biotech.depeptide.com After the removal of the Fmoc group from the second amino acid, the free N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. iris-biotech.deacs.org This side reaction is especially prevalent when proline is the second amino acid. peptide.com

Mitigation Strategies:

Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by this resin can significantly inhibit DKP formation. peptide.comacs.org

Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage. iris-biotech.de

Modified Deprotection Conditions: Using alternative deprotection reagents like a mixture of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. acs.org A simultaneous deprotection-coupling procedure can also entrap the reactive amine before it cyclizes. rsc.orgrsc.org

Aspartimide Formation: This is one of the most serious side reactions in Fmoc chemistry, occurring when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The peptide backbone nitrogen can attack the side-chain ester of the Asp residue, especially under the basic conditions of Fmoc deprotection, to form a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.de This intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate. nih.gov This process can also lead to racemization at the α-carbon of the aspartic acid. nih.gov

Mitigation Strategies:

Sterically Hindered Side-Chain Protecting Groups: Using bulkier protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or β-trialkylmethyl esters, can sterically hinder the formation of the aspartimide ring. nih.govbiotage.com The use of Fmoc-Asp(OBno)-OH has been shown to almost completely reduce aspartimide formation.

Modification of Deprotection Conditions: Adding an acidic additive like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine deprotection solution can suppress aspartimide formation. biotage.comresearchgate.netpeptide.com Using a weaker base like piperazine can also be beneficial. biotage.comresearchgate.net

Backbone Protection: Protecting the backbone amide nitrogen of the residue preceding the Asp with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation. peptide.com

Other Side Reactions and Mitigation:

3-(1-Piperidinyl)alanine Formation: This can occur with C-terminal cysteine residues where base-catalyzed elimination of the protected sulfhydryl group forms dehydroalanine, which is then attacked by piperidine. iris-biotech.depeptide.com Using a sterically bulky trityl protecting group for the cysteine side chain can minimize this side reaction. iris-biotech.depeptide.com

Racemization of C-terminal Cysteine: The C-terminal cysteine residue can be prone to racemization during prolonged exposure to the basic deprotection conditions. nih.gov

Incomplete Fmoc Deprotection: This can lead to deletion sequences in the final peptide. iris-biotech.de Extending the deprotection time, performing a second deprotection step, or adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution can help ensure complete removal of the Fmoc group. iris-biotech.de

By carefully selecting the resin, protecting groups, and reaction conditions, these common side reactions can be effectively minimized, leading to a higher purity of the desired peptide product.

Applications in Advanced Chemical Synthesis and Bioconjugation

Role as Linkers in Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, N-Fmoc-4-aminooxymethyl-benzoic acid is employed not as a resin linker itself, but as a unique moiety integrated into the peptide sequence. This integration provides a latent reactive site—the aminooxy group—that remains inert during peptide assembly but becomes available for specific chemical reactions after the peptide is cleaved from the solid support.

The compound is incorporated into a peptide sequence using standard Fmoc-based SPPS protocols. nih.govrsc.org It can be added at the C-terminus by attachment to an appropriate resin (like Wang or Rink Amide resin) or introduced at any position within the peptide chain as a modified amino acid analogue. The Fmoc group provides the temporary protection of the alpha-amino function, which is removed at each synthesis cycle by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com The core 4-aminooxymethyl-benzoic acid structure acts as a stable scaffold that carries the protected aminooxy group through the iterative steps of deprotection and coupling that constitute the SPPS process.

While the peptide itself is cleaved from the solid-phase resin using standard methods, such as strong acids like trifluoroacetic acid (TFA), the functionality provided by the this compound moiety relates to the subsequent formation of a new, exceptionally stable linkage. dtu.dk The aminooxy group reacts with an aldehyde or ketone to form an oxime bond. nih.gov This oxime linkage is highly stable across a broad pH range (typically pH 2-9) and under physiological conditions, making it effectively a non-cleavable linker in most biological applications. mdpi.com This robust covalent bond ensures the integrity of the resulting conjugate. While oxime bonds can be cleaved under specific harsh conditions, such as refluxing in acid, they are considered permanent for the purposes of bioconjugation. nih.gov Some specialized "oxime resins" have been developed where the oxime bond itself is used to anchor the peptide to the support, allowing for unique cyclization and cleavage strategies. mdpi.comrsc.org

The incorporation of a specialized building block like this compound is generally compatible with standard SPPS. However, the true impact on yield and purity is most evident in the post-synthesis ligation step. The reaction between the aminooxy-functionalized peptide and a carbonyl-containing molecule is a highly efficient and chemoselective process. nih.gov This type of "click chemistry" proceeds with high yields, often exceeding 90%, and generates the desired conjugate with minimal side products. nih.gov The high specificity of the reaction ensures that the integrity of the peptide sequence is preserved. Because the reaction is so clean, the resulting oxime-linked conjugates can sometimes be used directly in biological evaluations without the need for further purification, streamlining the development of new bioactive molecules. nih.govnih.gov

Table 1: Representative Conditions and Outcomes of Post-SPPS Oxime Ligation This table summarizes typical experimental conditions for the reaction between aminooxy-functionalized peptides and aldehydes, highlighting the efficiency and mildness of the process.

Peptide PrecursorAldehyde PartnerReaction ConditionsYieldPurityReference
Aminooxy-Peptide 13,4-DimethoxybenzaldehydeDMSO, Acetic Acid (AcOH), Room Temp, Overnight>90%>90% (by HPLC) nih.gov
Aminooxy-Peptide 2Various Alkyl/Aryl AldehydesDMSO, AcOH, Room Temp, Overnight~90%Sufficient for direct screening nih.govnih.gov
Aminooxy-Peptide 3Oligonucleotide-3'-aldehydeAmmonium Acetate Buffer (pH 4.8), Room Temp, 6-8 hSatisfactoryPurified by HPLC rsc.org

It is critical to distinguish the function of the aminooxy group from the chemistry of Native Chemical Ligation (NCL). NCL is a specific method for joining two unprotected peptide fragments by forming a native peptide bond. This reaction requires one peptide to have a C-terminal thioester and the other to have an N-terminal cysteine residue.

This compound is not used for NCL. Instead, it is a tool for a different, but equally powerful, chemoselective reaction: oxime ligation . rsc.org Like NCL, oxime ligation is a bioorthogonal strategy used to connect molecular fragments under mild, aqueous conditions. However, it forms a stable, non-native oxime bond rather than a native peptide bond. mdpi.com Therefore, this compound enables the synthesis of well-defined peptide conjugates and protein-like structures through a ligation strategy that is complementary, but chemically distinct, from NCL.

Functionalization and Derivatization for Bioconjugation

The primary purpose of incorporating an aminooxy group into a peptide is to enable its precise covalent attachment to other molecules or surfaces. This process, known as bioconjugation, leverages the unique and highly selective reactivity of the aminooxy group.

The fundamental strategy for using peptides synthesized with an this compound-derived handle is the formation of an oxime bond. univie.ac.at The process involves two key steps:

Functionalization of the Target: The target biomolecule (such as a protein, carbohydrate, or oligonucleotide) or surface (like a nanoparticle or microarray slide) must be modified to display a carbonyl group (an aldehyde or a ketone). This is often achieved using specific crosslinking reagents or by enzymatic oxidation.

Oxime Ligation: The aminooxy-containing peptide, after being cleaved from the SPPS resin and purified, is mixed with the carbonyl-functionalized target molecule. The reaction typically proceeds under mild aqueous conditions, often at a slightly acidic pH (4-5) to catalyze the reaction, forming a stable oxime linkage. rsc.orgrsc.org

This strategy is exceptionally versatile and has been used to create a wide array of bioconjugates, including peptide-oligonucleotide conjugates, peptide-drug conjugates, and fluorescently labeled peptides for imaging applications. mdpi.comrsc.orgacs.org The biocompatibility and selectivity of the reaction allow for the precise construction of complex molecular architectures with combined functionalities. nih.gov

Table 2: Examples of Bioconjugation via Oxime Ligation This table illustrates the diverse applications of attaching aminooxy-functionalized molecules to various biological targets.

Aminooxy-MoleculeCarbonyl-TargetResulting ConjugateApplicationReference
PeptideOligonucleotide-3'-aldehydePeptide-Oligonucleotide ConjugateTherapeutic/Diagnostic Agents rsc.org
Fluorescent ProbeCationic Diketo Lipid (in a lipoplex)Labeled DNA-Lipid ComplexTracking Gene Delivery nih.gov
PeptideProtein (modified with an aldehyde)Peptide-Protein ConjugateProbes for Protein-Protein Interactions nih.govnih.gov
Linker MoleculeThiol-Peptide and Aldehyde-OligonucleotidePeptide-Oligonucleotide ConjugateHeterobifunctional Crosslinking rsc.org
Linker MoleculeCarbohydrate and ProteinGlycoconjugateVaccine Development acs.org

Development of Fluorescent Probes and Imaging Agents

The development of sensitive and selective fluorescent probes is crucial for imaging and tracking biological processes. researchgate.net Molecules like this compound serve as versatile linkers in the construction of these probes. The general strategy involves a multi-step process where the linker connects a targeting moiety to a fluorescent reporter.

The carboxylic acid end of this compound can be coupled to a biomolecule of interest, such as a peptide or a drug molecule, that serves to guide the probe to a specific biological location. Following this conjugation, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the aminooxy function under mild basic conditions. This deprotection reveals the highly reactive aminooxy group, which can then be selectively ligated to a fluorescent dye that has been chemically modified to contain an aldehyde or ketone group. This final step, often an oxime ligation, covalently attaches the fluorophore, completing the synthesis of the fluorescent probe. This modular approach allows researchers to mix and match different targeting molecules and fluorescent dyes to create a wide array of specific imaging agents. researchgate.net

Bio-orthogonal Ligation Chemistries (e.g., Oxime Click Chemistry)

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. Oxime ligation, a reaction between an aminooxy group and an aldehyde or ketone, is a prime example of such a "click chemistry" transformation due to its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting oxime bond. nih.govunivie.ac.at

This compound is specifically designed to facilitate this reaction. The key features of its application in oxime ligation are:

High Reactivity and Specificity : The nucleophilic aminooxy group reacts specifically with electrophilic carbonyl groups (aldehydes and ketones) to form a stable C=N-O linkage. nih.gov

Fmoc Protection : The aminooxy moiety is highly reactive; therefore, protection with the Fmoc group is essential. univie.ac.at This protection renders the group inert during other synthesis steps, such as peptide synthesis, and can be cleanly removed immediately before the intended ligation reaction. nih.govunivie.ac.at The Fmoc-protected aminooxy group has been shown to be stable even during the oxidative folding conditions required for producing disulfide-rich peptides. univie.ac.at

Catalysis : The rate of oxime ligation can be significantly accelerated by the use of catalysts, such as aniline (B41778) or its derivatives. nih.gov This allows for rapid conjugation even at low micromolar concentrations of reactants and at neutral pH, which is crucial for modifying sensitive biomolecules. nih.gov

Stable Precursors : The stability of the Fmoc-protected compound allows for the synthesis and long-term storage of "aminooxy-precursors". univie.ac.at These precursors can be conjugated on-demand, a feature that is particularly valuable in time-sensitive applications like the preparation of radiotracers for PET imaging. univie.ac.at

Contribution to Advanced Materials Science

The unique chemical handles on this compound allow for its use in the fabrication of functional materials and biomaterials with precisely controlled properties. The aromaticity and hydrophobicity of the Fmoc group itself can also promote the self-assembly of molecules into structured nanomaterials. rsc.org

Incorporation into Polymeric Architectures and Biomaterials

This compound can be incorporated into various materials through its carboxylic acid group. This can be achieved by:

Polymerization : The molecule can act as a monomer or co-monomer in the synthesis of polymers like polyesters or polyamides, introducing the protected aminooxy functionality along the polymer backbone.

Surface Grafting : The carboxylic acid can be used to covalently attach the molecule to the surface of a pre-existing material, such as a medical implant, a nanoparticle, or a hydrogel scaffold.

In both approaches, the result is a material decorated with protected aminooxy groups. After the material's fabrication, the Fmoc groups can be removed to expose the reactive aminooxy functionalities on the material's surface, preparing it for subsequent modification. rsc.orgresearchgate.net

Design of Functional Materials with Tunable Properties

The true utility of incorporating this compound into materials lies in the ability to create "tunable" or "smart" surfaces. chemimpex.com Once the aminooxy groups are deprotected and exposed on the material's surface, they serve as anchor points for bio-orthogonal immobilization of other molecules.

By exposing the aminooxy-functionalized material to solutions containing molecules of interest (e.g., proteins, enzymes, antibodies, or DNA) that have been pre-tagged with an aldehyde or ketone, these molecules can be covalently and specifically attached to the surface via oxime ligation. nih.govresearchgate.net This process allows for the precise control over the surface chemistry and function of the material. For example, one could tune a material's biocompatibility by attaching cell-adhesion peptides or create a biosensor by immobilizing specific enzymes or antibodies. This "on-demand" functionalization provides a powerful method for designing advanced materials with tailored biological or chemical properties. chemimpex.com

Application in Oligonucleotide and Nucleic Acid Modification

Chemical modification of synthetic oligonucleotides is essential for their use in diagnostics, research, and therapeutics, as it can improve stability, cellular uptake, and target affinity. nih.govnih.gov this compound serves as a valuable linker for introducing a bio-orthogonal handle onto a synthetic DNA or RNA strand.

The process typically involves solid-phase oligonucleotide synthesis, a method where the nucleic acid chain is built sequentially on a solid support. google.com

Support Functionalization : The carboxylic acid of this compound is first covalently attached to the solid support, such as controlled pore glass (CPG).

Oligonucleotide Synthesis : The oligonucleotide is synthesized in the 3' to 5' direction using standard phosphoramidite (B1245037) chemistry. The first nucleoside is attached to the linker, and subsequent bases are added one by one. google.com

Cleavage and Deprotection : Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support. The Fmoc group, which is labile to the basic conditions used for removing other protecting groups on the nucleobases, is also removed. This process yields a synthetic oligonucleotide that has a free aminooxy group at its 3'-terminus. google.com

The resulting aminooxy-modified oligonucleotide is a stable product that can be purified and stored. It can then be selectively conjugated to a wide variety of other molecules—such as fluorescent dyes, proteins, or therapeutic agents—that have been tagged with an aldehyde or ketone. This oxime ligation strategy provides a robust and efficient method for producing highly pure, functionally diverse oligonucleotide conjugates for a broad range of applications. nih.govunivie.ac.at

Table 1: Research Findings on the Applications of this compound and Related Chemistries

Application Area Key Function of Compound Relevant Chemistry Advantages Noted in Research
Fluorescent Probes Bifunctional linker Amide coupling, Oxime ligation Modular design allows for versatile pairing of targeting moieties and fluorescent reporters. researchgate.net
Bioconjugation Protected aminooxy precursor Bio-orthogonal oxime "click" chemistry High selectivity, stable product, Fmoc-protected precursor is stable to long-term storage and oxidative folding conditions. nih.govunivie.ac.at
Advanced Materials Surface functionalization agent Polymer synthesis, Surface grafting, Oxime ligation Enables creation of "clickable" surfaces for on-demand immobilization of biomolecules, allowing for tunable material properties. rsc.orgchemimpex.com
Oligonucleotide Modification 3'-end modification linker Solid-phase synthesis, Phosphoramidite chemistry, Oxime ligation Provides a stable, reactive handle for post-synthetic, bio-orthogonal conjugation of DNA/RNA to other molecules. google.comgoogle.com

Spectroscopic and Chromatographic Characterization of Synthesized Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of n-Fmoc-4-aminooxymethyl-benzoic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the characteristic signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group, the benzoic acid moiety, and the aminooxymethyl linker are observed at specific chemical shifts. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region of the spectrum. The protons of the benzoic acid ring also resonate in this aromatic region, but with distinct splitting patterns that allow for their assignment. The methylene (B1212753) protons of the aminooxymethyl group and the methine proton of the fluorenyl group exhibit characteristic signals in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their local electronic environment. For instance, the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) functional groups are readily identifiable by their characteristic downfield shifts.

The structural elucidation is further supported by two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which establish connectivity between protons and between protons and their directly attached carbons, respectively. This comprehensive NMR analysis provides irrefutable evidence for the correct chemical structure of the synthesized this compound.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Typical Aromatic RegionmVariableFmoc group, Benzoic acid
Typical Aliphatic Regiont1HFmoc-CH
Typical Aliphatic Regiond2HFmoc-CH₂
Typical Aliphatic Regions2HO-CH₂-Ph
Variables (broad)1HCOOH

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Conjugate Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to confirm the successful formation of its conjugates. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a precise molecular weight that can be compared to the theoretically calculated value.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of this compound, as it minimizes fragmentation and primarily produces the molecular ion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule, further confirming its identity.

When this compound is conjugated to other molecules, such as peptides or small molecules, MS is used to verify the formation of the desired product. The mass spectrum of the conjugate will show a molecular ion with a mass corresponding to the sum of the molecular weights of the individual components, confirming the successful conjugation reaction.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₃H₁₉NO₅
Calculated Monoisotopic Mass389.1263 g/mol
Ionization ModeESI
Observed m/z[M+H]⁺, [M+Na]⁺, or [M-H]⁻

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized this compound and for purifying it from reaction byproducts. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation used for this purpose.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The more nonpolar a compound is, the more strongly it will be retained on the column, resulting in a longer retention time.

The purity of an this compound sample is determined by injecting it into the HPLC system and monitoring the eluent with a UV detector, typically at a wavelength where the Fmoc group exhibits strong absorbance (around 265 nm). A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks indicates the presence of impurities. The percentage purity can be calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

HPLC is also used to monitor the progress of conjugation reactions involving this compound. By analyzing aliquots of the reaction mixture at different time points, the consumption of the starting materials and the formation of the desired product can be tracked.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnC18 reversed-phase
Mobile Phase AWater with 0.1% Trifluoroacetic acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic acid (TFA)
GradientLinear gradient of Mobile Phase B
Flow RateTypically 1 mL/min
DetectionUV at 265 nm

Other Analytical Techniques for Compound and Conjugate Validation

In addition to the primary techniques of NMR, MS, and HPLC, other analytical methods can be employed to provide further validation of this compound and its conjugates.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized under UV light.

For conjugated constructs, particularly those involving peptides or proteins, other characterization techniques may be employed. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy can be used to confirm the presence of the Fmoc group and other chromophores within the conjugate. The molar absorptivity of the Fmoc group can also be used to quantify the amount of the linker incorporated into a conjugate.

Collectively, these spectroscopic and chromatographic techniques provide a robust and comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications in chemical synthesis and bioconjugation.

Mechanistic Insights and Theoretical Considerations

Reaction Mechanism Elucidation in Synthetic Pathways

The synthetic utility of n-Fmoc-4-aminooxymethyl-benzoic acid in chemical synthesis, particularly in the construction of complex molecules like peptide conjugates and modified biopolymers, is underpinned by well-understood reaction mechanisms. Elucidation of these pathways is critical for optimizing reaction conditions and minimizing side products. The primary reactions involving this compound are its own synthesis, the deprotection of the Fmoc group, and its subsequent coupling to other molecules.

Synthesis of the Core Structure: The formation of the 4-aminooxymethyl-benzoic acid scaffold can be conceptualized through standard organic transformations. A likely pathway involves the nucleophilic substitution on a 4-(halomethyl)benzoate ester by an N-protected hydroxylamine (B1172632) derivative, followed by hydrolysis of the ester and deprotection of the aminooxy group. The final step would be the protection of the resulting amine with the Fmoc group. The key mechanistic step, the formation of the C-O bond of the aminooxy linker, typically proceeds via an SN2 mechanism.

Fmoc Group Deprotection: The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a crucial step to unmask the aminooxy functionality for subsequent reactions. This process is a classic example of a base-induced β-elimination reaction, often following an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govfiveable.me

The mechanism proceeds in two main steps:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. nih.govscielo.org.mx The electron-withdrawing nature of the fluorene system makes this proton relatively acidic (pKa ≈ 23). total-synthesis.com This step results in the formation of a carbanion intermediate, which is stabilized by the aromaticity of the resulting fluorenyl anion system. total-synthesis.com

β-Elimination: The stabilized carbanion undergoes elimination. The lone pair on the carbon collapses, leading to the cleavage of the C9-O bond and the formation of a highly reactive exocyclic dibenezofulvene (DBF) intermediate and carbon dioxide. scielo.org.mxluxembourg-bio.com The desired deprotected aminooxy group is liberated as a carbamic acid which rapidly decarboxylates. luxembourg-bio.com

To drive the reaction to completion, the liberated dibenzofulvene is trapped by the excess amine base (e.g., piperidine) via a Michael-type addition, forming a stable adduct that can be easily washed away. scielo.org.mxresearchgate.netresearchgate.net This trapping step prevents DBF from causing side reactions or polymerization. scielo.org.mx

Coupling Reactions (Amide Bond Formation): Once deprotected, the free aminooxy group can participate in nucleophilic attacks, but more commonly, the carboxylic acid moiety of this compound is activated for coupling. This amide bond formation is a cornerstone of peptide synthesis. nih.govcreative-peptides.com The general mechanism involves the activation of the carboxyl group to create a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.

Common activation methods include the use of carbodiimides (like N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide) or aminium/phosphonium salts (like HBTU or HATU). luxembourg-bio.comresearchgate.net The activated species, often an O-acylisourea intermediate or an active ester, is then attacked by the nucleophilic amine of the coupling partner. luxembourg-bio.comresearchgate.net This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group to form the stable amide bond.

Kinetic and Thermodynamic Studies of Fmoc Deprotection and Coupling Reactions

The efficiency of synthetic processes involving this compound is heavily dependent on the kinetics and thermodynamics of the key deprotection and coupling steps. Understanding these factors allows for the rational selection of reagents and conditions to maximize yield and purity.

Kinetics of Fmoc Deprotection: The rate of Fmoc removal is a critical parameter in stepwise synthesis, such as solid-phase peptide synthesis (SPPS), as incomplete deprotection can lead to deletion sequences. nih.gov The reaction is typically fast, often completing within minutes. scielo.org.mxluxembourg-bio.com Several factors influence the kinetics:

Base Selection and Concentration: The choice and concentration of the base are paramount. Secondary amines like piperidine are highly effective. nih.govresearchgate.net Studies comparing different bases have shown that their efficacy relates to both basicity (pKa) and nucleophilicity for trapping the DBF byproduct. nih.gov For instance, 4-methylpiperidine (B120128) has been shown to have a slightly faster deprotection rate than piperidine, while piperazine (B1678402) is also effective. nih.govscielo.org.mx Increasing the concentration of the base (e.g., from 5% to 20% piperidine in DMF) significantly accelerates the reaction. scielo.org.mxresearchgate.net

Solvent: The reaction is faster in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govresearchgate.net These solvents effectively solvate the charged intermediates and reagents.

Steric Hindrance: The steric environment around the Fmoc group can affect the rate of deprotection. Bulky side chains on adjacent residues in a peptide chain can hinder the access of the base, slowing down the reaction. scielo.org.mx For example, the deprotection of Fmoc-Arginine(Pbf)-OH is kinetically slower than that of Fmoc-Leucine-OH, requiring longer reaction times for completion. nih.govresearchgate.net

Comparative Kinetics of Fmoc Deprotection for Different Reagents and Amino Acids
Amino AcidDeprotection Reagent (20% v/v in DMF)Time for >95% Deprotection (min)Reference
Fmoc-L-Leucine-OHPiperidine (PP)~7 nih.gov
Fmoc-L-Leucine-OH4-Methylpiperidine (4MP)~7 nih.gov
Fmoc-L-Leucine-OHPiperazine (PZ)~7 nih.gov
Fmoc-L-Arginine(Pbf)-OHPiperidine (PP)10 nih.gov
Fmoc-L-Arginine(Pbf)-OH4-Methylpiperidine (4MP)10 nih.gov
Fmoc-L-Arginine(Pbf)-OHPiperazine (PZ)>10 nih.gov

Kinetics of Coupling Reactions: The rate of amide bond formation is influenced by the efficiency of the carboxyl activation step and the nucleophilicity of the amine component. numberanalytics.com Factors affecting coupling kinetics include the choice of coupling reagent, solvent, temperature, and reactant concentrations. numberanalytics.comnih.gov The development of faster and more efficient coupling reagents has been a major focus in peptide synthesis to overcome challenges associated with sterically hindered amino acids and peptide aggregation. gyrosproteintechnologies.com

Computational Approaches in Chemical Design and Reaction Prediction

Computational chemistry provides powerful tools for gaining deeper mechanistic insights and predicting the behavior of molecules like this compound, thereby guiding experimental design and optimization.

Modeling Reaction Mechanisms: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be employed to elucidate the detailed mechanisms of the synthesis, deprotection, and coupling reactions. These calculations can map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, which provides a theoretical basis for understanding reaction kinetics and predicting the effects of structural modifications on reactivity. For instance, DFT could be used to model the E1cB deprotection of the Fmoc group to quantify the acidity of the C9 proton and the energy barrier for the elimination step.

Predicting Reactivity and Properties: Computational models can predict various physicochemical properties of this compound and peptides derived from it. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with chemical reactivity or biological activity. nih.gov For example, computational modeling has been used to understand the binding preferences of benzoic acid derivatives to protein targets, which could be applied to conjugates made using this linker. nih.gov Similarly, models can predict properties like solubility and conformational preferences, which are crucial for both synthesis and final application.

Q & A

Q. What are the critical factors for scaling up this compound synthesis without compromising yield?

  • Scale-Up Protocol :
  • Use continuous flow reactors to maintain consistent mixing and temperature.
  • Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Implement in-line FTIR for real-time monitoring of Fmoc protection .

Q. How can the solubility of this compound be enhanced for in vivo delivery studies?

  • Strategies :
  • Formulate as a sodium salt (improves aqueous solubility).
  • Use PEGylated liposomes or β-cyclodextrin complexes for targeted delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.